molecular formula C20H18O4 B2648418 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde CAS No. 864664-69-7

3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde

Cat. No.: B2648418
CAS No.: 864664-69-7
M. Wt: 322.36
InChI Key: ITNJNEMPMLHWJY-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of a methoxy group, a naphthalen-1-yloxyethoxy group, and a benzaldehyde moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

3-methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-22-20-13-15(14-21)9-10-19(20)24-12-11-23-18-8-4-6-16-5-2-3-7-17(16)18/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNJNEMPMLHWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-naphthalen-1-yloxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and naphthalen-1-yloxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde: Similar structure but with a prop-2-ynyloxy group instead of a naphthalen-1-yloxyethoxy group.

    4-Methoxybenzaldehyde: Lacks the naphthalen-1-yloxyethoxy group, making it less complex.

    2-Naphthaldehyde: Contains the naphthalene moiety but lacks the methoxy and ethoxy groups.

Uniqueness

3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde is unique due to the combination of its methoxy, naphthalen-1-yloxyethoxy, and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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